molecular formula C18H17N3O2 B12472905 6-methoxy-N-{(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}pyridin-3-amine

6-methoxy-N-{(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}pyridin-3-amine

Cat. No.: B12472905
M. Wt: 307.3 g/mol
InChI Key: OCCHVZYNQYWOPR-UHFFFAOYSA-N
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Description

6-methoxy-N-{(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}pyridin-3-amine is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a pyrrole ring, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-{(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}pyridin-3-amine typically involves the condensation of 6-methoxypyridin-3-amine with an aldehyde or ketone derivative of 1-(4-methoxyphenyl)-1H-pyrrole. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid, and may require heating to facilitate the formation of the imine bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing purification techniques like recrystallization or chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-{(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imine bond can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the imine bond results in the formation of an amine.

Scientific Research Applications

6-methoxy-N-{(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}pyridin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: Although not widely used industrially, it may have applications in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-methoxy-N-{(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}pyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-{(E)-[1-(4-methoxyphenyl)ethylidene]aniline: Similar structure but lacks the pyrrole ring.

    2-methoxy-5-((phenylamino)methyl)phenol: Contains a phenol group instead of the pyridine ring.

Uniqueness

6-methoxy-N-{(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}pyridin-3-amine is unique due to its combination of a pyridine ring, a pyrrole ring, and methoxyphenyl groups. This unique structure allows it to interact with a broader range of molecular targets and undergo a variety of chemical reactions, making it a versatile compound in scientific research.

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

1-[1-(4-methoxyphenyl)pyrrol-2-yl]-N-(6-methoxypyridin-3-yl)methanimine

InChI

InChI=1S/C18H17N3O2/c1-22-17-8-6-15(7-9-17)21-11-3-4-16(21)13-19-14-5-10-18(23-2)20-12-14/h3-13H,1-2H3

InChI Key

OCCHVZYNQYWOPR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC=C2C=NC3=CN=C(C=C3)OC

Origin of Product

United States

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